Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 5-(aminomethyl)furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h3-4H,2,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKHQXVYHSASMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
- Starting compound: 4,5-dibromofuran-2-carboxylic acid.
- Step 1: Selective dehalogenation using zinc metal removes one bromine atom selectively.
- Step 2: Esterification of the resulting acid with ethanol under acidic or acidic-catalyzed conditions yields ethyl 5-bromofuran-2-carboxylate.
Introduction of Aminomethyl Group
- Step 3: Palladium-catalyzed cyanation of the bromide substituent introduces a nitrile group at the 5-position, forming ethyl 5-cyanofuran-2-carboxylate.
- Step 4: The nitrile is reduced to a primary amine using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
- Step 5: The free amine is protected by Boc protection to avoid side reactions in subsequent steps.
Conversion to Final Product
- Step 6: Saponification of the ethyl ester to the corresponding carboxylic acid using aqueous base (e.g., NaOH).
- Step 7: Boc deprotection under acidic conditions (e.g., HCl in dioxane) liberates the free amine.
- Step 8: The free amine is isolated as the hydrochloride salt, yielding Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Selective dehalogenation | Zn metal, solvent (e.g., acetic acid) | 5-bromofuran-2-carboxylic acid | Good |
| 2 | Esterification | Ethanol, acid catalyst (e.g., H2SO4) | Ethyl 5-bromofuran-2-carboxylate | Good |
| 3 | Pd-catalyzed cyanation | Pd catalyst, cyanide source (e.g., KCN) | Ethyl 5-cyanofuran-2-carboxylate | Good |
| 4 | Nitrile reduction | Pd/C, H2 (catalytic hydrogenation) | Ethyl 5-(aminomethyl)furan-2-carboxylate (Boc-protected) | High |
| 5 | Boc protection | Boc2O, base (e.g., triethylamine) | Boc-protected amine intermediate | High |
| 6 | Saponification (ester hydrolysis) | NaOH aqueous solution | Carboxylic acid intermediate | High |
| 7 | Boc deprotection | HCl in dioxane or TFA | Free amine | High |
| 8 | Formation of hydrochloride salt | HCl gas or HCl solution | This compound | High |
Research Findings and Analysis
- The selective dehalogenation step is critical to avoid over-reduction or loss of the furan ring integrity.
- Palladium-catalyzed cyanation is efficient for introducing the nitrile functionality, which is a versatile intermediate for further transformations.
- Boc protection stabilizes the amine during saponification and prevents side reactions.
- The final hydrochloride salt form improves compound stability and handling.
- The synthetic route achieves good overall yields and purity, suitable for further biological evaluation and derivatization.
Literature Support
- Hawker et al. (2012) describe a similar synthetic route starting from 4,5-dibromofuran-2-carboxylic acid with selective dehalogenation, esterification, Pd-catalyzed cyanation, nitrile reduction, Boc protection, and saponification, culminating in the hydrochloride salt of the amino acid derivative.
- PubChem provides molecular formula and structure data confirming the identity of Ethyl 5-(aminomethyl)furan-2-carboxylate, supporting the described synthetic intermediates.
- The described methods align with established heteroaromatic compound synthesis techniques involving palladium catalysis and protective group chemistry.
Summary Table of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Starting material | 4,5-Dibromofuran-2-carboxylic acid |
| Key catalysts | Pd catalyst (e.g., Pd(PPh3)4), Pd/C for hydrogenation |
| Protection group | Boc (tert-butoxycarbonyl) |
| Hydrolysis agent | NaOH aqueous solution |
| Boc deprotection agent | HCl in dioxane or trifluoroacetic acid (TFA) |
| Final salt formation | HCl gas or HCl solution |
| Typical yields | Generally good to high (>70%) per step |
| Reaction solvents | Ethanol, acetic acid, aqueous media |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted furan derivatives.
Scientific Research Applications
Pharmaceutical Applications
EAFH has emerged as a candidate for drug development due to its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies indicate that EAFH exhibits efficacy against several bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. This suggests potential for use in new antiseptic and disinfectant formulations.
- Neuropharmacology : The compound's structure allows it to interact with biological systems, potentially influencing metabolic pathways. Its derivatives may serve as precursors for gamma-aminobutyric acid (GABA) analogs, which are crucial in treating neurological disorders.
Biochemical Research
EAFH is utilized as a biochemical probe in various research areas:
- Enzyme Interaction Studies : The compound's amine and carboxylic functionalities enable it to engage with different enzymes, providing insights into enzyme mechanisms and functions.
- Signal Pathway Modulation : Research indicates that EAFH may modulate signaling pathways within cells, affecting cellular responses and interactions.
Industrial Applications
The chemical industry's interest in EAFH stems from its utility as an intermediate in the synthesis of complex organic molecules:
- Synthesis of Furan Derivatives : EAFH can be used to synthesize various furan derivatives, expanding the range of compounds available for industrial applications.
- Polymer Production : The compound's unique chemical properties make it suitable for use in the production of specialized polymers and other materials.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of EAFH against common pathogens. Results showed significant inhibition zones when tested against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an antiseptic agent.
Case Study 2: Neuropharmacological Potential
Research on EAFH derivatives demonstrated their ability to modulate GABAergic activity. These findings suggest that EAFH could lead to new treatments for anxiety and epilepsy by enhancing inhibitory neurotransmission in the central nervous system.
Mechanism of Action
The mechanism of action of ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ester Group Variations
- Ethyl vs. Methyl Esters : The ethyl ester derivative exhibits marginally higher lipophilicity (calculated logP: 0.98 vs. 0.72 for methyl), which may enhance membrane permeability in drug delivery .
- Carboxylic Acid Derivative: The absence of an ester group in 5-(aminomethyl)furan-2-carboxylic acid hydrochloride increases polarity, making it suitable for ionic interactions in coordination chemistry .
Ring Modifications
- This modification is critical in prodrug design to enhance bioavailability .
Functional Group Substitutions
- Sulfonyl-Piperazine Derivative : The introduction of a sulfonyl-piperazine group introduces hydrogen-bond acceptor sites, often exploited in targeting enzymes with polar active sites (e.g., protease inhibitors) .
Biological Activity
Overview
Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride is a furan derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound, characterized by its unique molecular structure, has been the subject of various studies aimed at elucidating its mechanism of action and therapeutic applications.
- Molecular Formula : C8H11NO3·HCl
- IUPAC Name : Ethyl 5-(aminomethyl)-2-furoate hydrochloride
- CAS Number : 1030012-30-6
Mode of Action
The biological activity of this compound is believed to stem from its interaction with various biochemical pathways. The compound may exert its effects through:
- Reductive Amination : This process allows the compound to form stable amine derivatives, which can interact with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
Biochemical Pathways
Furan derivatives have been known to influence several biochemical pathways. However, the specific pathways affected by this compound remain to be fully elucidated. Research indicates potential interactions with:
- Antimicrobial Targets : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria.
- Cancer Cell Lines : Studies suggest anticancer properties, although specific targets within cancer cells have yet to be identified .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MSSA) | 0.125 μg/mL |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 ng/mL |
These results indicate that the compound may serve as a potential lead for developing new antibacterial agents .
Anticancer Activity
Research into the anticancer properties of this compound has yielded promising results. The compound has been tested against various cancer cell lines, showing:
- Inhibition of Cell Proliferation : Significant reduction in cell viability was observed in treated cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that the compound may induce programmed cell death in cancer cells .
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Anticancer Activity Investigation :
- Mechanistic Insights from Biocatalysis Research :
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is synthesized via amine formation/cyclocondensation using precursors like ethyl glycinate and substituted benzophenones. Key steps include:
- Reagent selection : Use of 2-diethyl-aminoethyl chloride hydrochloride for amine coupling .
- Temperature control : Reflux in polar aprotic solvents (e.g., acetonitrile) with anhydrous potassium carbonate to drive cyclization .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt. Yield optimization requires adjusting stoichiometry (1:1 molar ratio) and monitoring pH during salt formation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- HPLC-UV/HRMS : Confirm purity (>95%) and molecular weight (C₉H₁₄ClNO₃, theoretical 235.67 g/mol) .
- NMR spectroscopy : Analyze ¹H/¹³C spectra for characteristic signals (e.g., furan C=O at ~160 ppm, NH₂ protons at ~2.8 ppm) .
- XRD : Resolve crystallographic ambiguity in the hydrochloride salt form, particularly hydrogen bonding between NH₃⁺ and Cl⁻ .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in CNS studies?
- Methodological Answer : Discrepancies in hypnotic or neuroactive properties arise from:
- Receptor specificity : Perform competitive binding assays (e.g., GABA-A vs. serotonin receptors) to clarify target selectivity .
- Metabolic stability : Use liver microsome assays to assess first-pass metabolism; structural analogs with fluorinated substituents show improved stability .
- Species variability : Cross-validate in murine vs. primate models to account for interspecies differences in blood-brain barrier permeability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to GABA-A receptors. Focus on the aminomethyl group’s electrostatic interactions with α1-subunit residues .
- MD simulations : Simulate 100-ns trajectories in explicit solvent to assess conformational stability of the furan-carboxylate moiety .
- QSAR : Correlate substituent electronegativity (e.g., Cl vs. F) with hypnotic potency using regression models .
Q. What experimental designs mitigate challenges in scaling up synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Chiral resolution : Use (R)- or (S)-BINOL phosphoric acids as catalysts during cyclocondensation to enforce enantioselectivity .
- Flow chemistry : Optimize residence time and pressure in microreactors to minimize racemization during amine coupling .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR probes to monitor intermediates in real time .
Q. How do solubility limitations in aqueous buffers impact pharmacological assays, and what formulation strategies address this?
- Methodological Answer :
- Co-solvent systems : Use 10% DMSO/PBS (v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
- Salt screening : Test alternative counterions (e.g., sulfate, citrate) for improved bioavailability .
- Nanoemulsions : Formulate with lecithin-PEG surfactants (1:2 lipid ratio) to enable intravenous administration in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
